molecular formula C14H19NO3 B8387676 3-Benzoylamino-2-methyl-butyric acid, ethyl ester

3-Benzoylamino-2-methyl-butyric acid, ethyl ester

Cat. No.: B8387676
M. Wt: 249.30 g/mol
InChI Key: RNYXCXCBQDFANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoylamino-2-methyl-butyric acid, ethyl ester is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 3-benzamido-2-methylbutanoate

InChI

InChI=1S/C14H19NO3/c1-4-18-14(17)10(2)11(3)15-13(16)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,15,16)

InChI Key

RNYXCXCBQDFANV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl 3-amino-2-methylbutanoate (0.15 g, 1.033 mmol) in dichloromethane (3 mL) was added triethylamine (0.288 mL, 2.066 mmol) followed by the dropwise addition of benzoyl chloride (0.120 mL, 1.033 mmol) at RT. The reaction mixture was stirred at RT for 1 h, partitioned between dichloromethane (20 mL) and 1N HCL (10 mL). The dichloromethane layer was washed with 1N NaOH (10 mL), brine (10 mL), dried over sodium sulfate and concentrated to yield an oil. The oil was subjected to silica gel chromatography using an ISCO setup (12 g silica gel RediSep cartridge, hexane/EtOAc as eluent). The desired fractions are collected and concentrated to yield the title compound (0.066 g, 0.265 mmol, 25.6% yield) as an oil.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.288 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
25.6%

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